molecular formula C37H68N2O13 B601471 Erythromycin-9-oxime CAS No. 111321-02-9

Erythromycin-9-oxime

Cat. No. B601471
M. Wt: 748.96
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erythromycin A 9-oxime is a semi-synthetic analogue of erythromycin. It was prepared as a means of overcoming acid lability and improving oral absorption of erythromycin A while retaining comparable antibacterial potency .


Synthesis Analysis

Erythromycin A 9-oxime is an important intermediate in the synthesis of Biaxin® (clarithromycin), a second-generation macrolide antibiotic . It is synthesized from erythromycin thiocyanate by oximation and alkalinization with an overall yield of 95.8% . The synthesis of novel erythromycin A 9-O- (2-ethenesulfony-ethyl)-oxime and erythromycin A 9-O- (3-oxo-butyl)-oxime from erythromycin A (EA) by the Michael reaction is also described .


Molecular Structure Analysis

The structure of the erythromycin 9- (E)-oxime was identified by MS and 1H-NMR . A complete and unambiguous assignment of the 1 H and 13 C NMR spectra of (E)‐erythromycin A oxime in acetone‐ d6 was accomplished by two‐dimensional chemical shift correlation methods .


Chemical Reactions Analysis

The effects of transformation of ketone in position 9 of EA to an oxime ether are described . An unusual impurity, the desosamine hydrazinium salt, is generated in this step of the synthetic pathway .

Scientific Research Applications

  • Antibacterial Activity Against Mycobacterium Avium Complex and Staphylococcus Aureus

    Erythromycin A 9-O-substituted oxime ether derivatives exhibit strong in vitro antibacterial activity against Mycobacterium avium complex, including macrolide-resistant strains. They also show some activity against Staphylococcus aureus. Factors such as the length and orientation of the substituent at the 9-position significantly influence this anti-MAC activity (Nishimoto et al., 2001).

  • Species-Specific Bactericidal Profile

    9-oxime ketolides, derivatives of erythromycin, display a species-specific bactericidal profile. Certain derivatives show significant bactericidal activities against organisms like Streptococcus pneumoniae, Staphylococcus aureus, and Moraxella catarrhalis (Tian et al., 2017).

  • Creation of 8a-Aza-8a-Homoerythromycin Derivatives

    The Beckmann rearrangement of (9Z)-erythromycin A oxime leads to the formation of novel 8a-aza-8a- homoerythromycin A derivatives. Some of these derivatives have shown equivalent activity to azithromycin, an important antibiotic (Wilkening et al., 1993).

  • Development of Second-Generation Macrolides

    Erythromycin-9-oxime derivatives have been crucial in the development of second-generation macrolides like clarithromycin and azithromycin, which overcome some limitations of erythromycin such as acid instability and poor pharmacokinetic properties (Phan & Zhenkun, 2002).

  • Synthesis of Ether and Ester Derivatives

    Ether derivatives of erythromycin-A oxime have been synthesized, showing antibacterial activity comparable to erythromycin-A. These derivatives are synthesized through different chemical processes (Pandey et al., 2004).

  • Synthesis of Novel Oxime Ether Derivatives

    Novel erythromycin A 9-O- derivatives have been synthesized, demonstrating effective antibacterial activity (Dondas & Yaktubay, 2003).

  • Antibacterial Activity of 3-Hydroxy-6-O-Methylerythromycin-9-O-Substituted Oxime Derivatives

    These derivatives show stronger antibacterial activity against some erythromycin-resistant organisms compared to erythromycin A (Chen et al., 2001).

  • Influence on Aquatic Organisms

    Research indicates that erythromycin can affect the growth, antioxidant system, and photosynthesis of aquatic organisms like Microcystis flos-aquae, an important consideration in environmental impact studies (Wan et al., 2015).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H68N2O13/c1-14-25-37(10,45)30(41)20(4)27(38-46)18(2)16-35(8,44)32(52-34-28(40)24(39(11)12)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-46H,14-17H2,1-13H3/b38-27+/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTWXIARANQMCA-ZTILBQITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H68N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

748.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erythromycin-9-oxime

CAS RN

13127-18-9
Record name Erythromycin, 9-oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.162
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
68
Citations
C Shengxi, X Xiandong, Y Lanxiang - The Journal of Antibiotics, 2001 - jstage.jst.go.jp
… erythromycin 9-oxime (2). 2 reacted with benzyl bromide in the presence of sodiumhydride at roomtemperature to prepared compound(3), the benzyl group protected the hydroxyl group …
Number of citations: 4 www.jstage.jst.go.jp
XM Li, W Lv, SY Guo, YX Li, BZ Fan, M Cushman… - European Journal of …, 2019 - Elsevier
… The starting material 1 was prepared in high yield from commercially available erythromycin 9-oxime in seven steps [29]. Direct hydrolysis of 1 produced 4 as a comparator of 3a - 3i. …
Number of citations: 9 www.sciencedirect.com
Y WATANABE, S MORIMOTO, T ADACHI… - The Journal of …, 1993 - jstage.jst.go.jp
… The Other Isomer of ll ((Z)-ll) Compound(Z)-ll was prepared from (Z)-erythromycin 9-oxime and 2-chlorobenzyl chloride as described for the preparation of ll. MP111 -114C; 13CNMR(…
Number of citations: 62 www.jstage.jst.go.jp
JC Tian, X Han, W Lv, YX Li, H Wang, BZ Fan… - Bioorganic & Medicinal …, 2017 - Elsevier
Erythromycin was long viewed as a bacteriostatic agent. The erythromycin derivatives, 9-oxime ketolides have a species-specific bactericidal profile. Among them, the 3′-allyl version …
Number of citations: 12 www.sciencedirect.com
X Han, W Lv, SY Guo, M Cushman, JH Liang - Bioorganic & Medicinal …, 2015 - Elsevier
… Compounds 1 and 5 were obtained according to the reported procedure in seven steps from commercially available erythromycin 9-oxime.19, 20 Next, Sonogashira reaction with 1 (or …
Number of citations: 17 www.sciencedirect.com
M Chen, EMF Muri, M Jacob, JS Williamson - researchgate.net
… A second derivative, azithromycin (3, Figure 1, PLIVA)" WAS designed by removing the C-9 carbonyl via a Beckmann rearrangement/ring expansion of erythromycin 9-oxime. Both …
Number of citations: 0 www.researchgate.net
T Adachi, S Morimoto - Macrolide Antibiotics, 2002 - Springer
Since erythromycin’ s the discovery in 1952 [ 1 ], it has been one of the most useful macrolide antibiotics, having the highest antibacterial activity and low toxicity. In order to achieve high …
Number of citations: 5 link.springer.com
EJ Stoner, MJ Peterson, MS Allen… - The Journal of …, 2003 - ACS Publications
… The procedure used for the isolation of the parent erythromycin 9-oxime, the starting material for all of our substrates, incorporates a crystallization protocol that virtually eliminates the …
Number of citations: 28 pubs.acs.org
PK Bhadra, RN Magwaza, N Nirmalan, S Freeman… - Materials, 2021 - mdpi.com
… The global minimum of erythromycin 9-oxime in chloroform is neither folded out nor folded in, although the H4-H18 and H3-H8 distances correspond to a typical folded-in conformation. …
Number of citations: 2 www.mdpi.com
T AshtonáCropp - Molecular BioSystems, 2011 - pubs.rsc.org
… We first tried to use benzyloxyamine hydrochloride to directly convert erythromycin 1 to benzyl erythromycin-9-oxime, however, we were unable to separate the desired product from the …
Number of citations: 14 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.